REACTION_CXSMILES
|
I[C:2]1[CH:7]=[C:6]([O:8]C)[N:5]=[CH:4][C:3]=1[C:10]#[N:11].[BrH:12].[NH+]1C=CC=CC=1>>[Br:12][C:2]1[C:3]([C:10]#[N:11])=[CH:4][NH:5][C:6](=[O:8])[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
IC1=C(C=NC(=C1)OC)C#N
|
Name
|
pyridinium hydrobromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br.[NH+]1=CC=CC=C1
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CNC(C1)=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |